molecular formula C16H13NO4S B5557421 2-methoxyphenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate

2-methoxyphenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate

Cat. No.: B5557421
M. Wt: 315.3 g/mol
InChI Key: RSNVVGVUOUIJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxyphenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate, commonly known as MOBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOBA is a benzothiazole derivative that has been synthesized by several methods and has shown promising results in its mechanism of action, biochemical, and physiological effects.

Scientific Research Applications

Crystallography and Molecular Structure

  • A study by Kadhum et al. (2012) focused on the crystal structure of a co-crystal synthesized from a compound closely related to 2-methoxyphenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate. X-ray crystallography revealed no hydrogen bonding between molecules, suggesting stability in the co-crystal form.

Chemical Synthesis and Reactions

  • Wells et al. (2000) examined the oxidation of compounds like 2-methoxyphenyl benzothiazole in their research. They found that oxidation in the presence of certain reagents led to various complex molecular structures.
  • The synthesis and molecular modeling of derivatives of 2-methoxyphenyl benzothiazole as aldose reductase inhibitors were explored by Ali et al. (2012). This study highlighted the potential pharmaceutical applications of these derivatives.

Dyeing and Pigment Applications

  • Georgiadou and Tsatsaroni (2002) investigated heterarylazo disperse dyes derived from benzothiazole, which could color cellulose acetate in various hues, demonstrating its utility in dyeing and pigments.

Anticonvulsant and Neuroprotective Effects

  • A study by Hassan et al. (2012) synthesized derivatives of benzothiazole with potential anticonvulsant and neuroprotective effects, suggesting medical applications in treating neurological disorders.

Fluorescent Compound for Metal Ion Detection

  • Li Rui-j (2013) developed a fluorescent compound involving a structure similar to 2-methoxyphenyl benzothiazole, which showed selective fluorescent quenching effects for Co2+ ions, indicating potential use in chemical sensing.

Pharmaceutical Research

  • The synthesis and biological evaluation of benzothiazole β-lactam conjugates by Alborz et al. (2018) demonstrated the potential of these compounds in antimicrobial and antimalarial applications.
  • Saeed et al. (2014) synthesized benzothiazolyl substituted iminothiazolidinones as aldose reductase inhibitors, showing potential for treating diabetic complications.

Properties

IUPAC Name

(2-methoxyphenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c1-20-12-7-3-4-8-13(12)21-15(18)10-17-11-6-2-5-9-14(11)22-16(17)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNVVGVUOUIJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(=O)CN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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